[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Overview
Description
Scientific Research Applications
Supramolecular Organic Frameworks (SOFs) and Crystal Structures
HBTA, along with several aminopyrimidines (such as 2-aminopyrimidine, 5-aminopyrimidine, 2-amino-4,6-dimethylpyrimidine, and 2,4,6-triaminopyrimidine), has been successfully incorporated into the construction of novel supramolecular organic frameworks (SOFs) . These crystalline solids were analyzed using single-crystal X-ray diffraction (SC XRD) to reveal their structural and supramolecular aspects.
- Salt solvate (4): The SOF originating from 2,4,6-triaminopyrimidine crystallizes as a salt solvate. Its asymmetric unit comprises two ionized residues of each co-former (two 2,4,6-triaminopyrimidine cations and two HBTA anions) and one methanol (MeOH) solvent molecule. The crystal structure of this salt solvate exhibits an extensive hydrogen-bonding network .
Noncovalent-Bonded Supramolecular Frameworks
In addition to SOFs, HBTA forms noncovalent-bonded supramolecular frameworks when co-crystallized with specific compounds:
- L-PRO±·HBTA (1), D-PRO±·HBTA (2), DL-PRO±·HBTA (3): Co-crystallization with L-proline, D-proline, and DL-proline results in novel crystalline compounds .
- INA·HBTA (4): Co-crystallization with isonicotinamide leads to another intriguing compound .
- TPA+·BTA− (5): Tryptamine and HBTA form a supramolecular framework with charged-assisted interactions .
Potential Applications
While the specific applications of HBTA are still being explored, its unique structural properties make it promising for:
Safety and Hazards
properties
IUPAC Name |
2-(2-benzylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13-12(18-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCJXUFAPZWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170801 | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142201-40-8 | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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